molecular formula C15H14N2 B1267778 2-(2-phenylethyl)-1H-benzimidazole CAS No. 5805-30-1

2-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B1267778
CAS No.: 5805-30-1
M. Wt: 222.28 g/mol
InChI Key: BMLOBNVUJHKONU-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-phenylethyl group. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-1H-benzimidazole can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: o-Phenylenediamine reacts with phenylacetic acid in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, leading to the formation of the benzimidazole ring.

    Cyclization: The intermediate formed in the condensation step undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Introduction of various substituents on the benzimidazole ring.

Scientific Research Applications

2-(2-phenylethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

2-(2-phenylethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-phenylethylbenzimidazole: Similar structure but with different substituents.

    2-methylbenzimidazole: Contains a methyl group instead of a phenylethyl group.

    2-aminobenzimidazole: Contains an amino group instead of a phenylethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(2-phenylethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLOBNVUJHKONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302979
Record name 2-(2-phenylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-30-1
Record name 5805-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-phenylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL flask fitted with a stir-bar and condenser was charged with 1,2-phenylenediamine (2.88 g, 26.6 mmol), hydrocinnamic acid (4.00 g, 26.6 mmol), and 4M HCl (40 mL). The resultant suspension was heated in a 130° C. bath 48 hr. The mixture was cooled, and the precipitate was filtered. The solid was suspended in H2O (70 mL), and the suspension was brought to pH 11 with 50% aqueous NaOH and stirred overnight. The pH was readjusted from 3 to 11 with 50% NaOH. The solid was filtered, pressed with rubber dam, and rinsed with H2O (2×10 mL). The material was dried to give 4.9 g of 67 as a white solid (83%). 1H NMR (60 MHz, CDCl3): δ 12.3 (s, 1H), 7.6-7.4 (m, 2H), 7.4-6.8 (m, 7H), 3.2 (s, 4H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of greater than 99% with a retention time of 3.2 min.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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